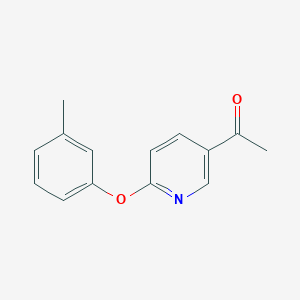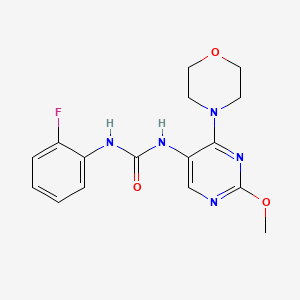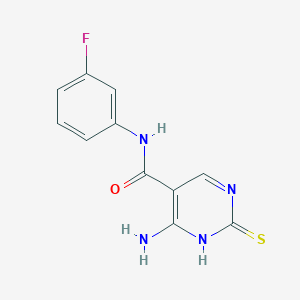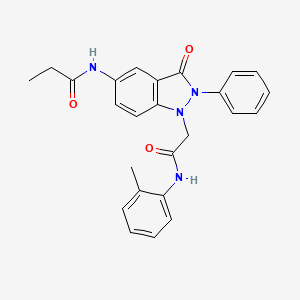![molecular formula C12H12F2O3 B2632916 2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid CAS No. 1883717-54-1](/img/structure/B2632916.png)
2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H12F2O3. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a difluoroethoxy group. It is a member of the cyclopropanecarboxylic acid family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).
-
Introduction of the Difluoroethoxy Group: : The difluoroethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a phenol derivative with a difluoroethoxy halide under basic conditions.
-
Coupling of the Cyclopropane and Phenyl Rings: : The final step involves coupling the cyclopropane ring with the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction, where the cyclopropanecarboxylic acid chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient and cost-effective methods, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The carboxylic acid group in 2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding carboxylate salts or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylate salts, Esters
Reduction: Alcohols, Aldehydes
Substitution: Amino derivatives, Thiol derivatives
科学的研究の応用
2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
-
Biology: : The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
-
Industry: : The compound is used in the development of agrochemicals, including herbicides and insecticides. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which is crucial for its biological activity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
- 2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid
- 2-[3-(2,2-Difluoromethoxy)phenyl]cyclopropanecarboxylic acid
- 2-[3-(2,2-Difluoroethoxy)phenyl]propanoic acid
Uniqueness
2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid stands out due to the presence of the difluoroethoxy group, which imparts unique chemical and biological properties. The difluoroethoxy group enhances its lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications. Additionally, the cyclopropane ring provides structural rigidity, which is essential for its interaction with molecular targets.
特性
IUPAC Name |
2-[3-(2,2-difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-11(14)6-17-8-3-1-2-7(4-8)9-5-10(9)12(15)16/h1-4,9-11H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYAJEUPVXBXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2632834.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2632839.png)
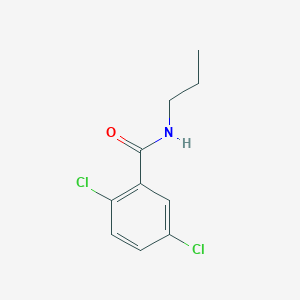
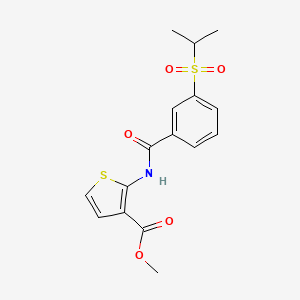
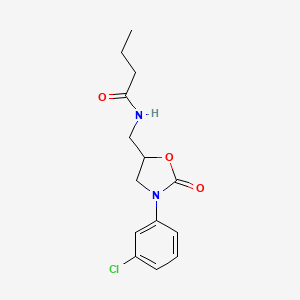
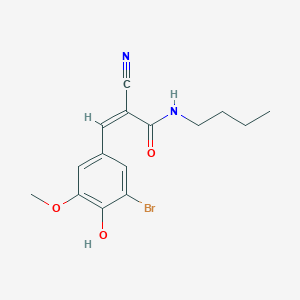
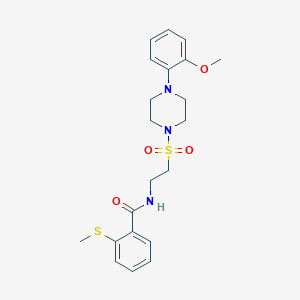
![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)
